methyl N-(3-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(3-methylphenyl)carbamate is an organic compound with the molecular formula C9H11NO2. It is a type of carbamate, which is a class of compounds derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-(3-methylphenyl)carbamate can be synthesized through several methods. One common method involves the reaction of aniline, urea, and methanol in the presence of a catalyst. For instance, KNO3 modified zeolite HY has been shown to give high yields of the compound under optimal conditions . Another method involves the oxidative carbonylation of aniline or the reductive carbonylation of nitrobenzene .
Industrial Production Methods
Industrial production of this compound often employs the one-pot synthesis method due to its efficiency and cost-effectiveness. This method involves the direct reaction of aniline, urea, and methanol, which can be carried out under relatively mild conditions . The formed ammonia can be collected and reused for the preparation of urea, promoting CO2 utilization and the synthesis of important chemicals derived from CO2 .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Methyl N-(3-methylphenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl N-(3-methylphenyl)carbamate can be compared with other similar compounds, such as:
Methyl N-phenyl carbamate: This compound is similar in structure but lacks the methyl group on the phenyl ring.
Ethyl N-phenyl carbamate: This compound has an ethyl group instead of a methyl group.
Methyl N-(4-methylphenyl)carbamate: This compound has the methyl group on the 4-position of the phenyl ring instead of the 3-position.
These similar compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
39076-18-1 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
methyl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C9H11NO2/c1-7-4-3-5-8(6-7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11) |
InChI Key |
YYKXNDIQHDVJKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.